Tetraethylammonium; trifluoroacetic acid

Ion-pair chromatography Peptide analysis Mobile phase additive

Tetraethylammonium trifluoroacetate (≥98%) delivers intermediate cation hydrophobicity for fine-tuning HPLC separations—unlike tetrabutylammonium salts that cause retention loss. Melting at 74–76°C, it enables melt-processing impossible with tetrafluoroborate alternatives (≥300°C). Its conductivity sits mid-spectrum among tetraalkylammonium trifluoroacetates, offering superior stability to DMEA/DEA salts. Ideal for ion-pair chromatography, non-aqueous electrolytes, and phase-transfer catalysis where balanced performance is critical.

Molecular Formula C10H21F3NO2+
Molecular Weight 244.27 g/mol
Cat. No. B12061704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium; trifluoroacetic acid
Molecular FormulaC10H21F3NO2+
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1;
InChIKeySBOOKGHQWGEWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Trifluoroacetate: Chemical Identity and Baseline Procurement Profile


Tetraethylammonium trifluoroacetate (CAS 30093-29-9; molecular formula C₁₀H₂₀F₃NO₂; molecular weight 243.27 g/mol) is a quaternary ammonium salt composed of the tetraethylammonium cation paired with the trifluoroacetate anion [1]. The compound is typically supplied as a crystalline solid with a melting point of 74–76 °C and a minimum purity specification of 98% from major commercial sources . It functions as a supporting electrolyte in non-aqueous electrochemistry, a cationic mobile phase additive in ion-pair reversed-phase HPLC, and a phase-transfer catalyst in organic synthesis, with its properties defined by the balance between the moderately hydrophilic tetraethylammonium cation and the fluorinated trifluoroacetate counterion .

Why Tetraethylammonium Trifluoroacetate Cannot Be Casually Substituted with Other Tetraalkylammonium Salts


Tetraalkylammonium salts are not functionally interchangeable despite sharing the same quaternary ammonium structural motif. The cation chain length governs hydrophobicity and retention behavior in chromatographic separations [1], while the anion identity dictates thermal stability, electrochemical window, and conductivity [2]. Substituting tetraethylammonium trifluoroacetate with, for instance, tetrabutylammonium tetrafluoroborate would simultaneously alter both cation hydrophobicity and anion properties, producing fundamentally different chromatographic elution profiles, electrochemical performance, and thermal behavior. The quantitative evidence presented below establishes the specific performance boundaries that distinguish this compound from its closest analogs, enabling informed selection based on measurable performance parameters rather than assumed class-level equivalence.

Quantitative Performance Differentiation: Tetraethylammonium Trifluoroacetate Versus Closest Analogs


Chromatographic Retention Behavior: Tetraethylammonium vs. Tetrabutylammonium Salts in Peptide Separations

In reversed-phase HPLC of di- to pentapeptides on a μBondapak alkylphenyl column, tetraethylammonium salts produce a modest increase in retention times relative to ammonium salt baselines, whereas tetrabutylammonium salts cause substantial decreases in retention times leading to very rapid elution of all peptides examined [1]. This directional divergence—increased retention with tetraethylammonium versus accelerated elution with the more hydrophobic tetrabutylammonium—reflects the fundamentally different interactions of these cations with the stationary phase and peptide analytes.

Ion-pair chromatography Peptide analysis Mobile phase additive

Ionic Conductivity Ranking Among Trifluoroacetate-Based Protic Ionic Liquids

Among protic ionic liquids (PILs) based on the trifluoroacetate anion with varying alkylammonium cations, the specific conductivity follows the rank order: dimethylethylammonium (DMEA) > diethylammonium (DEA) > triethylammonium (TEA) > tributylammonium (TBA) [1]. The triethylammonium trifluoroacetate (TEA-TFA) occupies an intermediate position in this conductivity spectrum, with reported conductivity values for this PIL class falling within the range of 10⁻⁴ to 10⁻² Ohm⁻¹·cm⁻¹ [1].

Electrolyte Ionic conductivity Protic ionic liquids

Thermal Property Differentiation: Melting Point Comparison with Common Tetraalkylammonium Salts

Tetraethylammonium trifluoroacetate exhibits a melting point of 74–76 °C , which differs substantially from other tetraalkylammonium salts employed in similar applications. Tetraethylammonium tetrafluoroborate melts at ≥300 °C , while tetrabutylammonium hexafluorophosphate and other longer-chain tetraalkylammonium salts typically melt at lower temperatures or exist as room-temperature ionic liquids. This intermediate melting point places tetraethylammonium trifluoroacetate in a distinct thermal regime.

Thermal stability Phase transition Electrolyte formulation

Cation-Anion Combination Selectivity for Phase-Transfer and Electrochemical Applications

Tetraethylammonium trifluoroacetate combines the moderately hydrophilic tetraethylammonium cation with the fluorinated trifluoroacetate anion, a pairing that is specifically documented for cathodic carboxylation of ethylene with carbon monoxide as a solid catalyst . Quaternary ammonium salts are established supporting electrolytes for cathodic reductions, with tetraalkylammonium ions undergoing fragmentation into tertiary amines and alkyl radicals upon reduction [1]. The tetraethylammonium cation represents the shortest fully symmetric tetraalkyl chain length in this class, balancing sufficient organic-phase solubility against minimal steric bulk.

Phase-transfer catalysis Electrochemical window Supporting electrolyte

Optimal Procurement-Driven Application Scenarios for Tetraethylammonium Trifluoroacetate


Ion-Pair HPLC Method Development for Peptide and Small Molecule Separations Requiring Moderate Retention Enhancement

Tetraethylammonium trifluoroacetate is indicated for reversed-phase ion-pair chromatography of peptides and polar analytes where tetrabutylammonium salts cause unacceptable retention loss and rapid elution. As demonstrated in comparative studies, tetraethylammonium salts provide a modest retention increase relative to ammonium salt baselines, whereas longer-chain tetraalkylammonium cations drive substantial retention decreases [1]. This intermediate retention modulation enables fine-tuning of separation selectivity without sacrificing peak resolution. Method development scientists should select this compound when the chromatographic goal is enhanced retention without the extreme hydrophobicity-driven effects of tetrabutylammonium-based ion-pair reagents.

Non-Aqueous Electrolyte Formulation Requiring Moderate Ionic Conductivity with Tetraethylammonium Cation Properties

When formulating electrolytes that require the electrochemical characteristics of the tetraethylammonium cation but with conductivity intermediate between short-chain and long-chain alkylammonium trifluoroacetates, this compound occupies the precise middle of the conductivity spectrum. Comparative data establish the conductivity rank order among trifluoroacetate-based PILs as DMEA > DEA > TEA > TBA [2]. Tetraethylammonium trifluoroacetate provides predictable, quantified conductivity within the 10⁻⁴–10⁻² Ohm⁻¹·cm⁻¹ range [2], enabling informed selection when tributylammonium salts are insufficiently conductive but DMEA/DEA salts lack the required cation stability or solubility profile.

Thermally Processable Solid Electrolyte or Catalyst Precursor Requiring Moderate Melting Point

For applications requiring a solid tetraethylammonium salt that can be melted or thermally processed at moderate temperatures—such as melt-casting of electrolyte films, solvent-free catalyst preparation, or thermal activation steps—tetraethylammonium trifluoroacetate offers a distinct advantage with its 74–76 °C melting point . This contrasts sharply with tetraethylammonium tetrafluoroborate, which melts at ≥300 °C and cannot be practically melt-processed under standard laboratory conditions. Researchers requiring the tetraethylammonium cation but with thermal processability should select the trifluoroacetate salt over the tetrafluoroborate alternative when moderate-temperature melting is a process requirement.

Electrochemical Synthesis and Phase-Transfer Catalysis with Balanced Hydrophobicity Requirements

Tetraethylammonium trifluoroacetate is appropriate for cathodic carboxylation reactions (e.g., ethylene with carbon monoxide) and phase-transfer catalysis where balanced organic-phase solubility is critical . The tetraethylammonium cation, with 8 total carbon atoms, occupies the middle ground between the excessively hydrophilic tetramethylammonium (4 carbons) and the highly hydrophobic tetrabutylammonium (16 carbons). This intermediate hydrophobicity, combined with the trifluoroacetate anion's distinct electrochemical and solubility profile relative to BF₄⁻ and PF₆⁻ alternatives, makes this specific cation-anion pairing suitable when both phase-transfer efficiency and electrochemical stability are required in aprotic media [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraethylammonium; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.